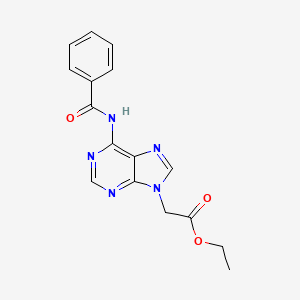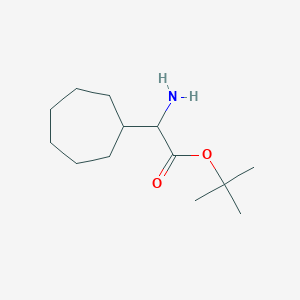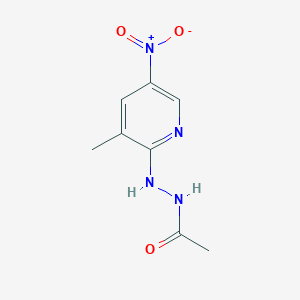
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: is a chiral compound that features an azido group and a fluorophenyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with (1S)-1-(4-fluorophenyl)ethanol.
Azidation: The hydroxyl group of (1S)-1-(4-fluorophenyl)ethanol is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium catalyst.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Oxidation: Chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Reduction: (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (1S)-2-azido-1-(4-fluorophenyl)ethan-1-one.
Applications De Recherche Scientifique
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, the azido group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(4-fluorophenyl)ethanol: Lacks the azido group, making it less reactive in certain synthetic applications.
(1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol:
(1S)-2-azido-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.
Uniqueness
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol is unique due to the presence of both an azido group and a fluorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H8FN3O |
|---|---|
Poids moléculaire |
181.17 g/mol |
Nom IUPAC |
2-azido-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2 |
Clé InChI |
UXUMHJVJTPERCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)

![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)






![ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate](/img/structure/B8684882.png)

